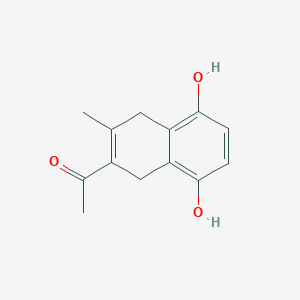
6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile is a complex organic compound with the molecular formula C11H10N4O. This compound is notable for its unique structure, which includes an amino group, a formyl group, and a prop-2-yn-1-yl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile typically involves multiple steps. One common method includes the N-alkylation of a nicotinonitrile derivative with propargyl bromide in the presence of a base such as sodium hydroxide. This reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the primary amine.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological molecules, while the prop-2-yn-1-yl group can participate in covalent modifications. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Formyl-2-(methyl(prop-2-yn-1-yl)amino)benzonitrile
- 6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)pyridine
Uniqueness
6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H10N4O |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
6-amino-5-formyl-2-[methyl(prop-2-ynyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-3-4-15(2)11-8(6-12)5-9(7-16)10(13)14-11/h1,5,7H,4H2,2H3,(H2,13,14) |
InChI-Schlüssel |
FAKLFCJQMQTHMD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)C1=C(C=C(C(=N1)N)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)




![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)


![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)




